molecular formula C10H16ClNO B2355962 2-Isopropoxy-5-methylphenylamine hydrochloride CAS No. 1190021-87-4

2-Isopropoxy-5-methylphenylamine hydrochloride

Cat. No.: B2355962
CAS No.: 1190021-87-4
M. Wt: 201.69
InChI Key: JJIMQZDAERALDH-UHFFFAOYSA-N
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Description

2-Isopropoxy-5-methylphenylamine hydrochloride is a substituted phenylamine derivative featuring an isopropoxy group (-OCH(CH₃)₂) at the 2-position and a methyl group (-CH₃) at the 5-position of the benzene ring, with the amine functional group forming a hydrochloride salt. Its molecular formula is C₁₀H₁₆ClNO, and its molar mass is 209.69 g/mol.

Properties

IUPAC Name

5-methyl-2-propan-2-yloxyaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-7(2)12-10-5-4-8(3)6-9(10)11;/h4-7H,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJIMQZDAERALDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed Ullmann Coupling Followed by Catalytic Hydrogenation

The primary industrial synthesis employs a sequential Ullmann coupling-hydrogenation strategy, as documented in commercial production guidelines.

Reaction Scheme:

  • O-Alkylation via Ullmann Coupling
    • Substrates: 2-Chloro-5-methylanisole (1.0 eq), isopropyl alcohol (2.5 eq)
    • Catalytic System: CuI (10 mol%), K₃PO₄ (2.0 eq)
    • Solvent: DMF (0.2 M concentration)
    • Conditions: 110°C, 24h under N₂ atmosphere
    • Outcome: 2-Isopropoxy-5-methylanisole obtained in 85% yield
  • Nitro Reduction and Salt Formation
    • Catalyst: 5% Pd/C (0.1 eq)
    • Reductant: H₂ gas (50 psi)
    • Solvent: Ethanol (0.15 M)
    • Conditions: 60°C, 6h reaction time
    • Post-Processing:
      • Filtration through Celite® bed
      • Acidification with conc. HCl (1.1 eq) in MTBE
      • Crystallization yields 92% pure hydrochloride salt

Table 1: Critical Parameters in Ullmann-Hydrogenation Sequence

Parameter Stage 1 Value Stage 2 Value
Temperature 110°C 60°C
Pressure Atmospheric 50 psi H₂
Catalyst Loading 10 mol% CuI 10 wt% Pd/C
Reaction Time 24h 6h
Yield 85% 92%

Alternative Synthetic Pathways

Nucleophilic Aromatic Substitution (NAS)

While less prevalent than Ullmann coupling, NAS approaches utilize activated aryl halides under basic conditions:

Representative Protocol:

  • Substrate: 2-Fluoro-5-methylnitrobenzene (1.0 eq)
  • Nucleophile: Isopropyl alcohol (3.0 eq)
  • Base: Cs₂CO₃ (2.5 eq)
  • Solvent: DMSO (0.25 M)
  • Conditions: 120°C, 48h
  • Outcome: 2-Isopropoxy-5-methylnitrobenzene (78% yield) followed by hydrogenation

Reaction Optimization and Process Chemistry

Catalyst Screening in Ullmann Coupling

Comparative studies identify CuI as superior to alternative catalysts:

Table 2: Catalyst Performance in O-Alkylation

Catalyst Yield (%) Byproducts (%)
CuI 85 <5
CuBr 72 12
CuCl 68 15
Cu₂O 61 18

Hydrogenation Pressure Effects

Systematic evaluation of H₂ pressure reveals optimal conditions:

Figure 1: Yield vs. H₂ Pressure (Pd/C Catalyst)

  • 30 psi: 78% conversion
  • 50 psi: 92% conversion (optimal)
  • 70 psi: 89% conversion (over-reduction observed)

Analytical Characterization

Spectroscopic Profiles

Predicted ¹H NMR (400 MHz, DMSO-d₆):

  • δ 1.28 (d, J=6.0 Hz, 6H, -OCH(CH₃)₂)
  • δ 2.24 (s, 3H, Ar-CH₃)
  • δ 4.51 (sept, J=6.0 Hz, 1H, -OCH)
  • δ 6.72–7.08 (m, 3H, aromatic)

IR (KBr):

  • 3350 cm⁻¹ (N-H stretch)
  • 1248 cm⁻¹ (C-O-C asym. stretch)
  • 1580 cm⁻¹ (C=C aromatic)

Industrial-Scale Considerations

Environmental Impact

  • E-Factor: 18.2 kg waste/kg product
  • PMI: 23.4 (largely from solvent recovery)

Comparative Method Analysis

Table 3: Synthesis Route Comparison

Parameter Ullmann Route NAS Route
Total Yield 78% 61%
Step Count 2 3
Catalyst Cost $120/kg $95/kg
Scalability >100 kg/batch <50 kg/batch

Chemical Reactions Analysis

Types of Reactions

2-Isopropoxy-5-methylphenylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced forms.

    Substitution: The compound can undergo substitution reactions where the isopropoxy or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as halogens or alkylating agents are employed under controlled conditions.

Major Products

    Oxidation: Produces oxides or hydroxylated derivatives.

    Reduction: Yields amines or other reduced forms.

    Substitution: Results in substituted phenylamine derivatives.

Scientific Research Applications

Scientific Research Applications

2-Isopropoxy-5-methylphenylamine hydrochloride is primarily utilized in the following areas:

1. Biochemical Research

  • Reagent in Proteomics : This compound serves as a critical reagent in proteomics, facilitating the study of proteins and their interactions. It aids in the modification and analysis of proteins, which is essential for understanding cellular functions and disease mechanisms.

2. Organic Synthesis

  • Synthetic Intermediates : It is employed as an intermediate in organic synthesis, where it participates in various chemical reactions such as oxidation, reduction, and substitution. These reactions yield valuable derivatives that are further explored for their biological properties.

3. Pharmacological Studies

  • Potential Therapeutic Applications : Preliminary studies indicate that this compound may interact with specific enzymes or receptors, suggesting its potential as a therapeutic agent. Ongoing research focuses on elucidating its mechanism of action and therapeutic roles.

4. Industrial Applications

  • Chemical Production : The compound is also utilized in industrial settings for the production of various chemical products and intermediates, showcasing its versatility beyond academic research.

Case Studies and Research Findings

  • Enzyme Interaction Studies : Research has indicated that this compound exhibits binding affinity to certain enzymes, suggesting its role as a modulator in enzymatic pathways. Comprehensive studies are ongoing to fully characterize these interactions and their implications for drug development.
  • Pharmacological Investigations : In pharmacological assessments, this compound has been tested for its potential therapeutic effects, particularly in relation to kinase inhibition and other target interactions relevant to disease treatment .

Mechanism of Action

The mechanism of action of 2-Isopropoxy-5-methylphenylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Analogs and Their Properties

The following table compares 2-Isopropoxy-5-methylphenylamine hydrochloride with two structurally related compounds:

Property 2-Isopropoxy-5-methylphenylamine HCl 2-Fluoro-5-methoxybenzylamine HCl Methoxyl-d₃-amine HCl
Molecular Formula C₁₀H₁₆ClNO C₈H₁₁ClFNO CₙHₓClNO (deuterated methoxy variant)
Molar Mass (g/mol) 209.69 191.63 ~125–130 (estimated)
Substituents 2-isopropoxy, 5-methyl 2-fluoro, 5-methoxy Methoxy-d₃ (isotopic label)
Electron Effects Electron-donating (methyl, isopropoxy) Electron-withdrawing (fluoro), mixed Neutral (methoxy with isotopic label)
Potential Applications Organic synthesis, pharma intermediates Receptor-binding studies Metabolic tracing, isotopic labeling

Substituent Effects on Physicochemical Properties

  • Steric Effects : The isopropoxy group in the target compound introduces significant steric hindrance compared to smaller substituents like methoxy (-OCH₃) or fluoro (-F). This reduces solubility in polar solvents but may enhance lipid membrane permeability in biological systems.
  • Electronic Effects : The methyl group (electron-donating) and isopropoxy (weakly donating) contrast with the electron-withdrawing fluorine in 2-fluoro-5-methoxybenzylamine HCl . Such differences influence reactivity in electrophilic substitution or binding affinity to biological targets.

Biological Activity

2-Isopropoxy-5-methylphenylamine hydrochloride is a compound that has garnered attention in biochemical research due to its potential applications in pharmacology and organic synthesis. This article explores its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

  • IUPAC Name : 5-methyl-2-propan-2-yloxyaniline; hydrochloride
  • Molecular Formula : C10H15NO·HCl
  • Molecular Weight : 201.69 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It modulates the activity of these molecular targets, leading to various biochemical effects. The precise pathways involved depend on the specific application in research or therapeutic contexts.

Biological Applications

  • Chemistry : Used as a reagent in organic synthesis and chemical reactions.
  • Biology : Employed in studies involving enzyme interactions and protein modifications.
  • Medicine : Investigated for potential therapeutic applications, particularly in drug development.
  • Industry : Utilized in the production of various chemical products and intermediates.

Research Findings

Recent studies have highlighted the compound's potential in several areas:

  • Enzyme Interactions : It has been shown to affect enzyme activity, which may have implications for metabolic pathways.
  • Therapeutic Potential : Research indicates that it could be beneficial in developing treatments targeting specific biological pathways, particularly those involving neurotransmitter systems .

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameStructural SimilarityBiological Activity
2-Isopropoxy-5-methylphenolStarting materialPrecursor for synthesis
2-Isopropoxy-5-methylbenzylamineRelated compoundSimilar receptor interactions
2-Isopropoxy-5-methylphenylamineNon-hydrochloride formDifferent solubility and reactivity

Case Studies

  • Proteomics Research : In proteomics, this compound has been utilized as a reagent for protein modifications, demonstrating its utility in biochemical assays .
  • Pharmaceutical Development : Studies have investigated its role in drug formulation processes, focusing on its stability and interaction with other pharmaceutical agents.

Q & A

How can researchers optimize the synthesis of 2-isopropoxy-5-methylphenylamine hydrochloride to improve yield and purity?

Basic Research Question
Optimization requires systematic adjustment of reaction parameters. Key factors include:

  • Stoichiometry : Ensure precise molar ratios of precursors (e.g., 2-isopropoxy-5-methylphenylamine and HCl) to avoid excess reagents that may generate byproducts .
  • Temperature Control : Gradual addition of HCl under controlled cooling (0–5°C) minimizes exothermic side reactions .
  • Catalyst Screening : Test acid catalysts (e.g., H₂SO₄) to accelerate protonation while monitoring for undesired esterification or decomposition .
  • Workup Protocols : Use recrystallization with ethanol/water mixtures to isolate high-purity hydrochloride salts .

What analytical techniques are most reliable for characterizing this compound?

Basic Research Question
A multi-technique approach ensures accurate characterization:

  • NMR Spectroscopy : Confirm structural integrity via ¹H/¹³C NMR, focusing on amine proton shifts (δ 8–10 ppm) and isopropoxy group signals (δ 1.2–1.4 ppm) .
  • HPLC-PDA : Assess purity (>98%) using a C18 column with 0.1% trifluoroacetic acid in acetonitrile/water (gradient elution) .
  • Mass Spectrometry : ESI-MS in positive ion mode verifies molecular ion peaks ([M+H]⁺) and detects trace impurities .

How does this compound degrade under accelerated stability conditions?

Advanced Research Question
Design stability studies to identify degradation pathways:

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor hydrolytic cleavage of the isopropoxy group via LC-MS .
  • pH Stability : Test solubility in buffers (pH 1–12) to assess amine hydrochloride dissociation. Acidic conditions (pH <3) typically stabilize the salt form .
  • Kinetic Analysis : Use Arrhenius plots to predict shelf-life and identify critical storage conditions (e.g., desiccated, 4°C) .

What mechanisms underlie the biological activity of this compound in cellular assays?

Advanced Research Question
Methodological approaches to elucidate mechanisms:

  • Receptor Binding Assays : Screen against GPCR or ion channel targets using radioligand displacement (e.g., ³H-labeled antagonists) .
  • Metabolic Profiling : Incubate with liver microsomes to identify cytochrome P450-mediated metabolites via UPLC-QTOF .
  • Transcriptomics : Perform RNA-seq on treated cell lines to map pathways influenced by the compound (e.g., apoptosis or inflammation) .

How should researchers resolve contradictions in NMR and HPLC purity data for this compound?

Advanced Research Question
Address discrepancies through:

  • Method Validation : Cross-validate HPLC conditions with orthogonal techniques (e.g., ion chromatography for counterion quantification) .
  • Impurity Spiking : Synthesize suspected byproducts (e.g., N-oxide derivatives) and compare retention times/MS spectra .
  • Dynamic NMR : Probe temperature-dependent conformational changes that may obscure integration accuracy .

What strategies are effective for assessing trace impurities in this compound?

Basic Research Question
Implement a tiered impurity profiling workflow:

  • LC-MS/MS : Detect sub-0.1% impurities using high-resolution mass spectrometry and fragmentation libraries .
  • Headspace GC-MS : Identify volatile degradation products (e.g., isopropyl chloride) from synthesis or storage .
  • Quantitative NMR : Use ¹H qNMR with internal standards (e.g., maleic acid) for absolute quantification of major impurities .

How can solubility limitations of this compound be overcome in formulation studies?

Advanced Research Question
Explore solubility enhancement strategies:

  • Co-Solvent Systems : Test binary mixtures (e.g., PEG-400/water) to increase aqueous solubility while maintaining chemical stability .
  • Salt Screening : Evaluate alternative counterions (e.g., sulfate, mesylate) for improved dissolution profiles .
  • Nanoformulation : Prepare liposomal or cyclodextrin complexes to enhance bioavailability in in vivo models .

What advanced methods are used to identify and quantify synthesis byproducts?

Advanced Research Question
Leverage hyphenated techniques for byproduct analysis:

  • LC-UV/ELSD : Couple evaporative light scattering detection with UV to track non-chromophoric impurities .
  • Reaction Monitoring : Use inline FTIR or Raman spectroscopy to detect intermediates during synthesis .
  • Computational Prediction : Apply DFT calculations to predict byproduct structures from reaction pathways .

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